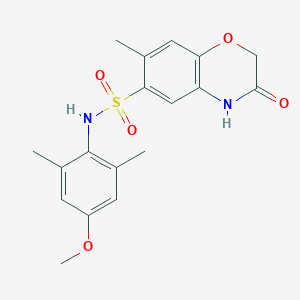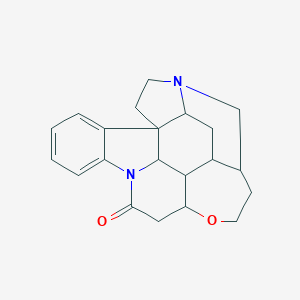![molecular formula C10H10N4OS2 B270723 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide, commonly known as ETN, is a chemical compound that has been widely used in scientific research due to its unique properties. ETN belongs to the class of thiadiazole derivatives and has been found to possess a wide range of biochemical and physiological effects.
作用機序
ETN inhibits PARP activity by binding to the catalytic domain of the enzyme. This results in the inhibition of DNA repair, leading to the accumulation of DNA damage and ultimately cell death. Additionally, ETN has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
ETN has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. ETN has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
ETN has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in high purity. Additionally, it has been extensively studied and its mechanism of action is well understood. However, one limitation of ETN is its relatively low potency compared to other PARP inhibitors. This may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on ETN. One area of interest is the development of more potent PARP inhibitors based on the structure of ETN. Additionally, the potential of ETN as a treatment for various inflammatory diseases, including multiple sclerosis and rheumatoid arthritis, should be further investigated. Finally, the role of ETN in the regulation of the Nrf2 pathway and its potential as a neuroprotective agent should be explored further.
In conclusion, ETN is a unique compound that has been extensively used in scientific research due to its ability to inhibit PARP activity and possess anti-inflammatory and antioxidant properties. Its mechanism of action is well understood, and it has several advantages for use in lab experiments. However, its relatively low potency compared to other PARP inhibitors may limit its effectiveness in certain applications. Future research on ETN should focus on the development of more potent PARP inhibitors, its potential as a treatment for inflammatory diseases, and its role in the regulation of the Nrf2 pathway.
合成法
ETN can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain ETN. Another method involves the reaction of 2-chloronicotinic acid with thiosemicarbazide in the presence of potassium carbonate and then treating the product with ethyl iodide. Both methods have been found to yield high purity ETN.
科学的研究の応用
ETN has been extensively used in scientific research, primarily due to its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and its inhibition has been found to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. ETN has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
特性
製品名 |
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide |
|---|---|
分子式 |
C10H10N4OS2 |
分子量 |
266.3 g/mol |
IUPAC名 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N4OS2/c1-2-16-10-14-13-9(17-10)12-8(15)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,13,15) |
InChIキー |
UWCRIINGIOVBTL-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)


![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)



![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)